molecular formula C7H9N3OS B3101334 2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one CAS No. 1391053-80-7

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one

Cat. No.: B3101334
CAS No.: 1391053-80-7
M. Wt: 183.23 g/mol
InChI Key: ZUHBDZLSSHKACV-UHFFFAOYSA-N
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Description

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one is a heterocyclic compound with a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization and amination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2,6-diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHBDZLSSHKACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244942
Record name 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-80-7
Record name 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391053-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7(4H)-Benzothiazolone, 2,6-diamino-5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one
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2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one
Reactant of Route 3
2,6-Diamino-5,6-dihydro-4H-1,3-benzothiazol-7-one
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Reactant of Route 5
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Reactant of Route 6
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